molecular formula C9H8Br2F3NO4S2 B3041375 bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide CAS No. 286367-01-9

bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide

Cat. No.: B3041375
CAS No.: 286367-01-9
M. Wt: 475.1 g/mol
InChI Key: PDZJXSAHDUGXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide is a sulfonamide derivative characterized by two bromine substituents (one on the methylsulphonyl group and another on the aromatic ring), a trifluoromethylphenyl group, and a dual sulfonamide backbone. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemical or pharmaceutical research.

Properties

IUPAC Name

1-bromo-N-(bromomethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2F3NO4S2/c10-5-20(16,17)15(21(18,19)6-11)8-3-1-2-7(4-8)9(12,13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZJXSAHDUGXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N(S(=O)(=O)CBr)S(=O)(=O)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide is a complex sulfonamide compound known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C_9H_8Br_2F_3N_0_4S_2 with a molecular weight of approximately 475.1 g/mol . Its structure features a sulfonamide group, bromine atoms, and a trifluoromethyl group, which are significant for enhancing its reactivity and biological activity.

Structural Characteristics

FeatureDescription
Molecular Formula C_9H_8Br_2F_3N_0_4S_2
Molecular Weight 475.1 g/mol
Functional Groups Sulfonamide, Bromine, Trifluoromethyl

Antibacterial Properties

This compound exhibits notable antibacterial properties characteristic of sulfonamides. These compounds typically act as inhibitors of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

  • Folic Acid Synthesis Inhibition : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting the synthesis of dihydropteroate synthase.
  • Enhanced Potency : The presence of trifluoromethyl groups often correlates with increased potency against various biological targets due to their electron-withdrawing nature, which can enhance the compound's binding affinity to bacterial enzymes.

Case Studies and Research Findings

  • Inhibition Studies : Research has shown that compounds similar to this compound can inhibit bacterial strains effectively at low concentrations. For instance, studies demonstrated significant inhibition of Gram-negative bacteria using related sulfonamide compounds .
  • Therapeutic Applications : The compound's structure suggests potential applications in drug development targeting resistant bacterial strains. The dual functionality of bromination and trifluoromethylation may provide a pathway for developing new antibiotics that combat antibiotic resistance .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other biologically active compounds. Below is a comparison table highlighting these compounds:

Compound NameMolecular FormulaUnique Features
SulfanilamideC_7H_10N_2O_2SBasic sulfonamide antibiotic
TriflumizoleC_{14}H_{13}F_{3}N_{2}OTriazole fungicide with trifluoromethyl group
BicalutamideC_{18}H_{14}F_{4}N_{2}OAntiandrogen used in prostate cancer treatment

The unique combination of functionalities in this compound enhances its reactivity and biological activity compared to simpler sulfonamides or other fluorinated compounds.

Scientific Research Applications

Antibacterial Activity

Bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide exhibits notable antibacterial properties. Sulfonamides are recognized for inhibiting bacterial folic acid synthesis, making this compound a candidate for developing new antibiotics.

Case Study:
In vitro studies have demonstrated that compounds with similar structures can effectively inhibit the growth of resistant bacterial strains, suggesting that our compound may also show promise in this area.

Drug Development

The compound's unique structural features allow it to interact with various biological targets, making it a valuable candidate in drug design. The trifluoromethyl group can enhance lipophilicity and metabolic stability.

Research Insight:
Recent studies have indicated that modifications to sulfonamide structures can lead to increased potency against specific cancer cell lines, highlighting potential applications in oncology.

Polymer Chemistry

This compound can serve as an effective building block in polymer synthesis due to its reactive bromine atoms. This allows for the development of novel materials with tailored properties.

Data Table: Comparison of Similar Compounds in Polymer Synthesis

Compound NameFunctional GroupsApplication
SulfanilamideSulfonamideAntibacterial polymers
TriflumizoleTriazoleFungicides in polymers
BicalutamideAntiandrogenCancer treatment formulations

The dual brominated structure of our compound offers enhanced reactivity compared to simpler sulfonamides or other fluorinated compounds, potentially leading to innovative material applications .

Biological Interaction Studies

Understanding the binding affinity of this compound to various biological targets is crucial for optimizing its therapeutic use. Techniques such as molecular docking and surface plasmon resonance are commonly employed to study these interactions.

Example Study:
A recent interaction study revealed that modifications in the sulfonamide moiety could significantly influence binding affinities to target proteins involved in cancer pathways, suggesting avenues for further research and development.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number
This compound C₁₀H₉Br₂F₃NO₄S₂* ~528.1† Bromomethylsulphonyl, bromo, trifluoromethylphenyl Not Provided
N-[3-Bromo-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide C₉H₉BrF₃NO₂S 332.14 Bromo, trifluoromethylphenyl, methylsulfonamide 1198181-34-8
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide C₁₀H₁₁BrF₃NO₂S 346.16 Bromo, trifluoromethylphenyl, propylsulfonamide 951884-67-6
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide C₁₄H₁₀BrClN₄O₂S₂ 468.74 Bromo, chlorophenylmethyl-triazole, thiophene-sulfonamide 827593-21-5
Sulfentrazone (herbicide) C₁₁H₁₀Cl₂F₂N₄O₃S 387.18 Dichlorophenyl, triazolone, methylsulfonamide 122836-35-5
Bicalutamide (anti-androgen) C₁₈H₁₄F₄N₂O₄S 430.37 Cyano-trifluoromethylphenyl, fluorophenylsulfonyl 90357-06-5

*Hypothesized formula based on structural analogs. †Estimated using atomic mass data.

Key Differences and Implications

Substituent Effects: The target compound’s bromomethylsulphonyl group distinguishes it from analogs like N-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide (), which has a simpler methylsulfonamide. This bromine-rich structure may increase electrophilicity, enhancing reactivity in cross-coupling or alkylation reactions .

Heterocyclic vs. Aromatic Systems :

  • The thiophene-sulfonamide in 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide () introduces a sulfur-containing heterocycle, which may confer distinct electronic properties (e.g., π-π stacking interactions) compared to the target’s purely aromatic system .

However, its dual bromine substituents may require evaluation of environmental persistence . Bicalutamide () highlights sulfonamide utility in pharmaceuticals, though the target’s bromine content may necessitate toxicity studies before therapeutic exploration .

Research Findings and Gaps

  • Biological Activity: No direct data exists for the target compound, but analogs like sulfentrazone and bicalutamide suggest possible herbicidal or receptor-binding activity. Further in vitro assays are needed to confirm these hypotheses .
  • Stability : The bromomethyl group may render the compound susceptible to hydrolysis, necessitating stability studies under varying pH and temperature conditions.

Preparation Methods

Direct Dual Sulfonylation of 3-(Trifluoromethyl)Aniline

This method involves the reaction of 3-(trifluoromethyl)aniline with methanesulphonyl chloride in the presence of a base such as pyridine or triethylamine to form N-(3-(trifluoromethyl)phenyl)methanesulphonamide. Subsequent bromination at the methyl group is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., azobisisobutyronitrile, AIBN) in carbon tetrachloride. A second sulfonylation with bromomethanesulphonyl chloride introduces the bromomethylsulphonyl moiety, requiring careful temperature control (−10°C to 25°C) to prevent overhalogenation.

Key Reaction:
$$
\text{N-(3-(Trifluoromethyl)phenyl)methanesulphonamide} + \text{Bromomethanesulphonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} \quad
$$

Stepwise Bromination-Sulfonylation Approach

An alternative pathway begins with the preparation of bromomethanesulphonamide via sulfonation of methylamine followed by bromination. This intermediate is then coupled to 3-(trifluoromethyl)aniline using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Final bromination at the sulfonylmethyl group is performed using elemental bromine in dichloromethane, yielding the target compound.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent selection, stoichiometry, and reaction duration. Data from comparative studies are summarized below:

Parameter Optimal Condition Yield Impact Source
Solvent for sulfonylation Dichloromethane 85–90%
Brominating agent N-Bromosuccinimide (NBS) 78%
Temperature for bromination 0–5°C Maximizes selectivity
Coupling agent DCC/HOBt 92%

Purification and Isolation Techniques

Post-synthesis purification is essential due to the compound’s propensity for residual brominated byproducts. Flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates the target compound. Recrystallization from ethanol/water mixtures (9:1) enhances purity to >98%, as confirmed by HPLC.

Analytical Characterization

Spectroscopic and chromatographic data validate structural integrity:

Technique Key Signals Interpretation
$$^1$$H NMR δ 7.85 (d, J = 8.5 Hz, 2H, Ar–H), δ 4.45 (s, 2H, SO$$2$$CH$$2$$Br) Aromatic and bromomethyl protons
$$^{13}$$C NMR δ 142.5 (q, J = 32 Hz, CF$$3$$), δ 56.8 (SO$$2$$CH$$_2$$Br) Trifluoromethyl and sulfonyl carbons
HRMS m/z 487.8762 [M+H]$$^+$$ (calc. 487.8759) Confirms molecular formula

Challenges and Mitigation Strategies

  • Overbromination : Controlled addition of NBS at low temperatures minimizes di- or tri-brominated byproducts.
  • Sulfonamide Hydrolysis : Anhydrous conditions (molecular sieves) prevent decomposition of the sulfonamide group.
  • Purification Complexity : Gradient elution in chromatography resolves structurally similar impurities.

Industrial and Pharmacological Relevance

While specific applications of this compound remain proprietary, its structural motifs align with RORγ (retinoic acid receptor-related orphan receptor gamma) modulators described in patent WO2013029338A1. Such agents are investigated for autoimmune diseases, suggesting potential therapeutic utility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via sequential sulfonylation and bromination steps. A two-step approach is often employed:

Sulfonamide formation : Reacting 3-(trifluoromethyl)aniline with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the monosubstituted sulfonamide intermediate.

Bromination : Introducing bromine at the methylsulfonyl group using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .

  • Optimization : Design of Experiments (DoE) principles, such as varying temperature, stoichiometry, and reaction time, can systematically improve yields. Flow-chemistry setups (e.g., continuous-flow reactors) enhance reproducibility and reduce side reactions .

Q. What analytical techniques are most effective for characterizing the crystal structure and purity of this compound?

  • X-ray crystallography is the gold standard for resolving the spatial arrangement of bromine and trifluoromethyl groups, as demonstrated for analogous N-aryl sulfonamides .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are critical. For brominated derivatives, mass spectrometry (ESI-MS) confirms molecular weight .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (bromo, trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electronic effects : The trifluoromethyl group induces strong electron-withdrawing effects via inductive withdrawal, polarizing the sulfonamide S–N bond and enhancing susceptibility to nucleophilic attack. Bromine at the methylsulfonyl group further stabilizes transition states through resonance and steric effects.
  • Experimental validation : Comparative kinetic studies with non-brominated analogs (e.g., replacing Br with Cl) reveal accelerated reaction rates in SN2 mechanisms. Density Functional Theory (DFT) calculations can quantify charge distribution .

Q. What strategies mitigate regioselectivity challenges during bromination of the methylsulfonyl group?

  • Regioselective control : Radical bromination (e.g., NBS/UV light) preferentially targets the methylsulfonyl group due to its higher radical stability compared to aromatic positions. Solvent polarity (e.g., CCl₄ vs. DMF) and temperature (0–25°C) fine-tune selectivity .
  • Case study : In N-(2-bromophenyl)-4-methylbenzenesulfonamide, bromination at the methyl group achieved >90% selectivity under low-temperature radical conditions .

Q. How can intermediates in the synthesis pathway be trapped and analyzed to elucidate mechanistic pathways?

  • Trapping methods : Quenching reactions at controlled timepoints with cold ether or aqueous workup isolates intermediates.
  • Advanced characterization : Cryogenic NMR (e.g., ¹⁹F NMR at −80°C) and in-situ IR spectroscopy monitor transient species. Mass spectrometry with ion mobility (IMS-MS) differentiates isobaric intermediates .

Contradictions and Limitations

  • Synthesis yields : reports >95% purity for bromophenyl triflates but does not address scalability for multi-step syntheses. Bench-scale optimizations () suggest trade-offs between yield and reaction time.
  • Substituent effects : While trifluoromethyl groups generally enhance electrophilicity (), steric hindrance in bulky derivatives (e.g., N-benzyl analogs) may reduce reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide
Reactant of Route 2
bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.